molecular formula C8H11ClN2 B2411624 2-Chloro-6-dimethylaminomethylpyridine CAS No. 63763-80-4

2-Chloro-6-dimethylaminomethylpyridine

Cat. No. B2411624
CAS RN: 63763-80-4
M. Wt: 170.64
InChI Key: YEGXJMUBOQLVDV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been discussed in various studies. For instance, a microwave-assisted synthesis of 2-anilinopyrimidines was performed by the reaction of 2-chloro-4,6-dimethylpyrimidine with aniline derivatives . Another study discussed synthetic approaches for pharmacologically active decorated six-membered diazines .

Scientific Research Applications

Applications in Chemical Synthesis

Chemical Reactions and Synthesis :2-Chloro-6-dimethylaminomethylpyridine serves as a significant component in various chemical reactions and the synthesis of complex molecules. A study detailed the preparation of 2-Chloro-6-(trichloromethyl)pyridine, showcasing the compound's role in synthesizing intermediates for pharmaceuticals and agrochemical products. Optimal conditions for the reaction were identified, emphasizing the compound's utility in industrial processes (Huang, 2009). Additionally, structural and magnetic characterizations of complexes involving related compounds, such as 2-(dimethylaminomethyl)-3-hydroxypyridine, were performed, shedding light on the compound's potential in forming structurally complex and functionally significant molecules (Yong‐Min et al., 2005).

Catalysis and Ligand Behavior :The compound and its derivatives have been explored for their catalytic properties and potential as ligands in metal complexes. Notably, the synthesis of pyridine frameworks incorporating dual fluorescent and magnetic probes was achieved using derivatives of the compound. These frameworks, prepared under mild conditions, demonstrate the compound's versatility in creating materials with potential applications in sensing and imaging (Ziessel & Stroh, 2003).

Applications in Molecular Modeling and Pharmacology

Molecular Modeling :Research involving 2-aminopyridine and 3-aminopyridine, which are structurally related to 2-Chloro-6-dimethylaminomethylpyridine, has involved computational methods to understand self-association processes. This highlights the compound's relevance in theoretical and computational chemistry, providing insights into molecular interactions and behaviors (Boyd et al., 2004).

Pharmacological Research :In pharmacological contexts, derivatives of the compound have been synthesized and evaluated for their multipotent properties, including neuroprotective and enzyme inhibitory activities. These studies showcase the compound's potential in drug development, particularly in addressing neurodegenerative diseases and conditions involving cholinergic dysfunction (Samadi et al., 2010).

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems to produce its effects. The mechanism of action of 2-Chloro-6-dimethylaminomethylpyridine is not specified in the search results .

Safety and Hazards

Safety data sheets provide information about the potential hazards of a chemical, including its reactivity, health hazards, protective measures, and safety precautions. The safety data sheet for a similar compound, 2-Chloro-2-methylpropane, indicates that it is highly flammable and harmful if swallowed .

properties

IUPAC Name

1-(6-chloropyridin-2-yl)-N,N-dimethylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11ClN2/c1-11(2)6-7-4-3-5-8(9)10-7/h3-5H,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEGXJMUBOQLVDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1=NC(=CC=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-6-dimethylaminomethylpyridine

Synthesis routes and methods I

Procedure details

2-Chloro-6-methylpyridine (6.4 g, 0.05 mol) is refluxed with N-bromosuccinimide (8.9 g, 0.05 mol) in 50 ml of carbon tetrachloride with benzoyl peroxide (50 mg) until the N-bromosuccinimide has reacted completely (7-14 hours). The succinimide is removed by filtering and the filtrate is saturated with anhydrous dimethylamine. Dimethylamine hydrochloride is removed by filtration and the filtrate is concentrated in vacuo. The residual oil is taken up in hexane and extracted into dilute hydrochloric acid. After the acid extract is washed with ether it is made basic with sodium hydroxide and extracted with ether. The ether extract is dried over anhydrous sodium sulfate, filtered and concentrated in vacuo. This gives 2.2 g of 2-chloro-6-dimethylaminomethylpyridine as a pale yellow oil.
Quantity
6.4 g
Type
reactant
Reaction Step One
Quantity
8.9 g
Type
reactant
Reaction Step One
Quantity
50 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

To 2-chloro-6-methylpyridine (38.3 g, 0.30 mole) in 300 ml of carbon tetrachloride is added N-bromosuccinimide (67.0 g, 0.375 mole) and benzoyl peroxide (1.0 g). The mixture is stirred at reflux for 22 hours. Then it is cooled to 10° and is filtered. Into the carbon tetrachloride solution of crude 2-chloro-6-bromomethylpyridine is bubbled dimethylamine with ice bath cooling. The mixture is allowed to stand at room temperature overnight. After removal of the dimethylamine hydrobromide by filtration the carbon tetrachloride filtrate is concentrated in vacuo to a dark oil. The oil is taken up in hexane and the product is extracted into 6 N hydrochloric acid (0.30 mole). The acid extract is made alkaline with sodium hydroxide and the product is extracted into benzene. After removal of the benzene the product is distilled. The yield is 42%, b.p. 108°-110° at 3.3 mm, n25D 1.5206.
Quantity
38.3 g
Type
reactant
Reaction Step One
Quantity
67 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
0.3 mol
Type
reactant
Reaction Step Two

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